![molecular formula C16H18BrNO2S B2778970 4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide CAS No. 1184422-06-7](/img/structure/B2778970.png)
4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide
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Description
4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide (BIMSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.
Scientific Research Applications
Synthesis and Photophysical Properties
A study by Pişkin, Canpolat, and Öztürk (2020) delves into the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit remarkable fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis Techniques
Coste, Couty, and Evano (2011) reported on the synthesis of Ynamides through a copper-mediated coupling process, involving 4-Methyl-N-(phenylmethyl)benzenesulfonamide among other compounds. This process is notable for its application in creating intermediates for further chemical synthesis, highlighting the compound's versatility in organic synthesis (Coste, Couty, & Evano, 2011).
Antibacterial and Antifungal Activities
The research by Ranganatha et al. (2018) on 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including the sulfonamide compound, demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains. This study contributes to the understanding of the compound's potential in developing new antimicrobial agents (Ranganatha et al., 2018).
Molecular Structure and Interaction Analysis
Gelbrich, Threlfall, and Hursthouse (2012) investigated the isostructural crystals of N-phenylbenzenesulfonamides, including derivatives with bromo substitution. Their work provides insights into the adaptability of crystal packing modes to different molecular shapes, offering a basis for understanding the structural aspects of these compounds and their analogues (Gelbrich, Threlfall, & Hursthouse, 2012).
properties
IUPAC Name |
N-benzyl-4-bromo-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2S/c1-13(2)18(12-14-6-4-3-5-7-14)21(19,20)16-10-8-15(17)9-11-16/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWCOLNRPDNRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(1-methylethyl)-N-(phenylmethyl)-Benzenesulfonamide |
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